Edoxaban tosylate monohydrate

Catalog No.
S548875
CAS No.
1229194-11-9
M.F
C31H40ClN7O8S2
M. Wt
738.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edoxaban tosylate monohydrate

CAS Number

1229194-11-9

Product Name

Edoxaban tosylate monohydrate

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid;hydrate

Molecular Formula

C31H40ClN7O8S2

Molecular Weight

738.3 g/mol

InChI

InChI=1S/C24H30ClN7O4S.C7H8O3S.H2O/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10;/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10);1H2/t13-,15-,17+;;/m0../s1

InChI Key

PSMMNJNZVZZNOI-SJILXJHISA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O

Synonyms

DU-176, DU-176b, edoxaban, edoxaban tosylate, N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-(5-methyl-4,5,6,7- tetrahydro(1,3)thiazolo(5,4-c)pyridine-2-carboxamido)cyclohexyl)oxamide, N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine-2-carboxamido)cyclohexyl)ethanediamide p-toluenesulfonate monohydrate, Savaysa

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O

Edoxaban tosylate monohydrate, also known as edoxaban, is a medication belonging to the class of non-vitamin K antagonist oral anticoagulants (NOACs). It is primarily used for the prevention and treatment of venous thromboembolism (VTE), which includes deep vein thrombosis (DVT) and pulmonary embolism (PE). .

Mechanism of action:

Edoxaban works by selectively inhibiting Factor Xa, a key enzyme in the blood clotting cascade. This inhibition prevents the formation of blood clots by blocking the conversion of prothrombin to thrombin, ultimately reducing the risk of VTE events.

Clinical trials for established indications:

Edoxaban has been extensively studied in various clinical trials, demonstrating its efficacy and safety compared to other blood thinners, particularly warfarin, for preventing stroke in patients with atrial fibrillation (AF) and treating DVT and PE.

Emerging research areas:

  • COVID-19: Recent research is exploring the potential of edoxaban in managing coagulopathy (abnormal blood clotting) associated with COVID-19 infection. Initial studies suggest its effectiveness, but further research is needed to confirm its safety and efficacy in this context.
  • New delivery methods: Researchers are investigating alternative delivery methods like inhaled formulations of edoxaban, potentially offering a more convenient and faster-acting option for specific patient groups.

Edoxaban tosylate monohydrate is a novel oral anticoagulant that selectively inhibits factor Xa, a crucial component in the coagulation cascade responsible for thrombin generation and blood clot formation. This compound is primarily used to prevent strokes and systemic embolism in patients with nonvalvular atrial fibrillation and to treat deep vein thrombosis and pulmonary embolism following initial treatment with injectable anticoagulants. Edoxaban is marketed under the brand names Savaysa and Lixiana and has been shown to have advantages over traditional anticoagulants like warfarin, including a rapid onset of action, fewer dietary restrictions, and no requirement for routine monitoring of coagulation parameters .

The chemical structure of edoxaban tosylate monohydrate is represented by the formula C31H40ClN7O8S2C_{31}H_{40}ClN_{7}O_{8}S_{2} with a molecular weight of approximately 738.27 g/mol. Its IUPAC name is 4-methylbenzene-1-sulfonic acid N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-amido}cyclohexyl]ethanediamide hydrate .

Edoxaban tosylate acts as a direct inhibitor of coagulation factor Xa. Factor Xa plays a pivotal role in the blood clotting cascade, converting prothrombin to thrombin, the enzyme responsible for fibrin clot formation. By binding to the active site of factor Xa, edoxaban prevents this conversion, thereby inhibiting clot formation [].

Edoxaban tosylate monohydrate acts as an inhibitor of factor Xa through competitive binding. The inhibition mechanism involves the formation of a complex between edoxaban and factor Xa, which prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. In vitro studies have demonstrated its potency with Ki values of 0.561 nM for free factor Xa and 2.98 nM for prothrombinase . The compound also affects blood coagulation parameters such as prothrombin time and activated partial thromboplastin time in human plasma.

The primary biological activity of edoxaban tosylate monohydrate is its anticoagulant effect through the selective inhibition of factor Xa. This action decreases thrombin generation, leading to reduced thrombus formation in various animal models . Clinical trials have shown that edoxaban significantly reduces the risk of stroke in patients with nonvalvular atrial fibrillation compared to traditional therapies . Its pharmacokinetic profile allows for once-daily oral dosing, enhancing patient adherence to treatment regimens.

The synthesis of edoxaban tosylate monohydrate involves several steps that include the preparation of key intermediates followed by coupling reactions. The detailed synthetic pathway typically encompasses:

  • Formation of Pyridine Derivatives: Synthesis begins with the preparation of 5-chloropyridine derivatives.
  • Cyclization Reactions: Subsequent cyclization leads to thiazole and other heterocyclic compounds.
  • Amide Coupling: Key intermediates are coupled through amide linkages to form the core structure.
  • Tosylation: The final step involves tosylation to yield edoxaban tosylate monohydrate .

Precise reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Edoxaban tosylate monohydrate is primarily used in clinical settings for:

  • Stroke Prevention: It is indicated for patients with nonvalvular atrial fibrillation to reduce stroke risk.
  • Treatment of Thromboembolic Events: It is used in managing deep vein thrombosis and pulmonary embolism after initial therapy with parenteral anticoagulants.
  • Postoperative Thromboprophylaxis: It may also be applied in surgical settings to prevent venous thromboembolism .

Edoxaban tosylate monohydrate belongs to a class of drugs known as direct oral anticoagulants (DOACs). Below is a comparison with other similar compounds:

Compound NameMechanismIndicationsUnique Features
EdoxabanFactor Xa inhibitorStroke prevention, DVT/PE treatmentOnce-daily dosing; fewer interactions
RivaroxabanFactor Xa inhibitorStroke prevention, DVT/PE treatmentAvailable in multiple formulations
ApixabanFactor Xa inhibitorStroke prevention, DVT/PE treatmentHigher selectivity; lower bleeding risk
DabigatranThrombin inhibitorStroke preventionRequires renal monitoring; not a factor Xa inhibitor

Edoxaban's unique profile includes its specific dosing regimen and lower incidence of major bleeding events compared to some alternatives like rivaroxaban and dabigatran .

Molecular Formula and Weight (C31H40ClN7O8S2, 738.3 g/mol)

Edoxaban tosylate monohydrate possesses the molecular formula C31H40ClN7O8S2 with a precise molecular weight of 738.3 grams per mole [1] [2]. The compound exists as a crystalline solid under standard conditions, representing a complex multi-component system consisting of the edoxaban base molecule, p-toluenesulfonic acid, and one molecule of water [1] [4]. The molecular weight distribution reflects the substantial size of this pharmaceutical compound, which incorporates multiple heterocyclic ring systems and functional groups essential for its chemical stability and crystalline structure [2] [6].

PropertyValueReference
Molecular FormulaC31H40ClN7O8S2 [1] [2]
Molecular Weight (g/mol)738.3 [1] [2]
CAS Number1229194-11-9 [1] [2]
AppearanceWhite to pale yellow crystalline powder [4] [11]
Crystal SystemMonoclinic [9]
Space GroupP21 (#4) [9]

The precise stoichiometry indicates that each formula unit contains thirty-one carbon atoms, forty hydrogen atoms, one chlorine atom, seven nitrogen atoms, eight oxygen atoms, and two sulfur atoms [1] [2]. This composition reflects the complex nature of the salt hydrate, incorporating both organic and inorganic components in a defined crystalline arrangement [9].

IUPAC Nomenclature

The complete IUPAC nomenclature for edoxaban tosylate monohydrate is N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H- [1] [3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid;hydrate [1] [2]. This systematic name comprehensively describes the complete molecular structure, including stereochemical designations and all component parts.

The nomenclature reveals several key structural elements: the 5-chloropyridin-2-yl group provides the terminal pyridine ring with chlorine substitution, while the complex cyclohexyl system bears multiple substituents including the dimethylcarbamoyl group and the thiazolopyridine moiety [1] [2]. The oxamide linkage connects the major structural components, and the systematic name explicitly identifies the tosylate counter-ion and hydrate status [2] [8].

Alternative systematic names found in chemical databases include variations such as "4-methylbenzene-1-sulfonic acid N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-{5-methyl-4H,5H,6H,7H- [1] [3]thiazolo[5,4-c]pyridine-2-amido}cyclohexyl]ethanediamide hydrate" [2]. These nomenclature variations reflect different approaches to systematic naming while maintaining chemical accuracy and completeness.

Structural Characteristics and Functional Groups

The molecular architecture of edoxaban tosylate monohydrate incorporates multiple distinct functional groups and structural motifs that contribute to its overall chemical properties and crystalline behavior [1] [2]. The compound features a complex polycyclic framework with several heterocyclic ring systems and diverse functional group types.

Functional GroupLocation/DescriptionReference
Chloropyridine5-chloropyridin-2-yl moiety [1] [2]
Thiazolopyridine5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring system [1] [2]
Tertiary amide (dimethylcarbamoyl)Dimethylcarbamoyl group on cyclohexyl ring [1] [2]
Secondary amide (oxamide)Oxamide linker connecting pyridine and cyclohexyl rings [1] [2]
p-Toluenesulfonate4-methylbenzenesulfonic acid counter-ion [1] [2]
Water molecule (hydrate)One molecule of water per formula unit [1] [2]

The chloropyridine moiety represents a key pharmacophoric element, with the chlorine atom positioned at the 5-position of the pyridine ring providing specific electronic and steric properties [1] [10]. The thiazolopyridine ring system constitutes a fused bicyclic heterocycle containing both nitrogen and sulfur heteroatoms, contributing significant structural rigidity to the overall molecular framework [2] [32].

The cyclohexyl core bears multiple substituents including a dimethylcarbamoyl group that provides tertiary amide functionality [1] [2]. This tertiary amide differs significantly from the secondary amide functionality present in the oxamide linker, which connects the major structural domains of the molecule [2] [10]. The oxamide group serves as a crucial structural bridge, maintaining specific spatial relationships between the pyridine and cyclohexyl regions [1].

Crystal structure analysis reveals that the compound crystallizes in space group P21 with specific unit cell parameters: a = 7.55097(2) Å, b = 7.09010(2) Å, c = 32.80420(21) Å, β = 96.6720(3)°, and V = 1744.348(6) ų [9]. The crystal structure consists of alternating layers of edoxaban cations and tosylate anions along the c-axis, with water molecules positioned near the sulfonate groups of the tosylate anions [9].

ParameterValueReference
a (Å)7.55097(2) [9]
b (Å)7.09010(2) [9]
c (Å)32.80420(21) [9]
β (°)96.6720(3) [9]
Volume (ų)1744.348(6) [9]
Z2 [9]
Density (calculated)~1.55 g/cm³ [4]

Stereochemistry and Isomerism

The stereochemical complexity of edoxaban tosylate monohydrate arises from the presence of multiple chiral centers within the cyclohexyl ring system [12]. The compound contains three defined stereocenters with absolute configuration designated as (1S,2R,4S), establishing the specific three-dimensional arrangement of substituents around the cyclohexyl core [1] [12].

FeatureDescriptionReference
Number of Stereocenters3 [12]
Defined Stereocenters3/3 [12]
Absolute Configuration(1S,2R,4S) [1] [12]
Optical ActivityUnspecified [12]
E/Z Centers0 [12]

The stereochemical assignments follow standard nomenclature conventions, with the S and R designations indicating the absolute configuration at each chiral center [12]. Position 1 of the cyclohexyl ring adopts the S configuration, position 2 exhibits R configuration, and position 4 demonstrates S configuration [1] [12]. This specific stereochemical arrangement is crucial for maintaining the compound's defined three-dimensional structure and subsequent crystalline packing behavior.

Research has identified various stereoisomeric impurities during synthesis and purification processes, including the (R,S,R)-isomer and other diastereomeric forms [22] [23] [26]. The (R,S,R)-isomer, also known as the RSR-isomer, represents a specific diastereomer with altered stereochemistry at the cyclohexyl positions [22] [26]. These stereoisomeric relationships demonstrate the importance of precise stereochemical control during synthetic processes.

Separation methods for edoxaban and its various stereoisomers have been developed using chromatographic techniques [21]. These separation protocols enable the isolation and purification of the desired stereoisomer while removing unwanted diastereomeric impurities that may arise during synthetic procedures [21] [23].

The absence of E/Z centers in the molecular structure indicates that geometric isomerism does not contribute to the overall stereochemical complexity of this compound [12]. The stereochemical features are limited to the tetrahedral chiral centers present within the cyclohexyl ring system, simplifying the overall isomeric profile compared to compounds containing alkene functionality.

Parent Compound Relationship (Edoxaban)

Edoxaban tosylate monohydrate represents the salt hydrate form of the parent compound edoxaban, which serves as the active pharmaceutical ingredient [14] [16]. The parent compound edoxaban possesses the molecular formula C24H30ClN7O4S with a molecular weight of 548.06 grams per mole [14] [16]. The relationship between these compounds demonstrates the common pharmaceutical practice of converting free base compounds into more stable and bioavailable salt forms.

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberRelationshipReference
Edoxaban (free base)C24H30ClN7O4S548.06480449-71-6 (tosylate salt without hydrate)Active pharmaceutical ingredient [14] [16]
Edoxaban tosylate monohydrateC31H40ClN7O8S2738.31229194-11-9Tosylate salt monohydrate form of edoxaban [1] [2]

The conversion from edoxaban free base to edoxaban tosylate monohydrate involves the addition of p-toluenesulfonic acid and one molecule of water per formula unit [1] [16]. This transformation increases the molecular weight from 548.06 to 738.3 grams per mole, reflecting the incorporation of the tosylate counter-ion (C7H7O3S, 171.19 g/mol) and water molecule (H2O, 18.02 g/mol) [1] [2].

The parent compound edoxaban functions as a direct factor Xa inhibitor, with the tosylate salt form providing enhanced pharmaceutical properties including improved stability, solubility characteristics, and crystalline behavior [16] [17]. The salt formation process involves protonation of basic nitrogen atoms within the edoxaban molecule, typically occurring at the pyridine nitrogen or other basic sites [17].

Metabolic studies of the parent compound have identified several metabolites, with the M-4 metabolite representing the most abundant transformation product [17]. The M-4 metabolite forms through hydrolysis processes and reaches less than 10% of the exposure of the parent compound in healthy subjects [16] [17]. This metabolite retains some anticoagulant activity but contributes minimally to the overall pharmacological effect due to its low abundance and high protein binding characteristics [17].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

737.2068313 g/mol

Monoisotopic Mass

737.2068313 g/mol

Heavy Atom Count

49

Appearance

Off-White Solid

Melting Point

>255°C

UNII

972203R4EW

Drug Indication

Prevention of stroke and systemic embolism in adult patients with nonvalvular atrial fibrillation (NVAF) with one or more risk factors, such as congestive heart failure, hypertension, age � 75 years, diabetes mellitus, prior stroke or transient ischaemic attack (TIA). Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults.

MeSH Pharmacological Classification

Factor Xa Inhibitors

ATC Code

B01

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Serine peptidases [EC:3.4.21.-]
F10 [HSA:2159] [KO:K01314]

Other CAS

1229194-11-9

FDA Medication Guides

Savaysa
Edoxaban Tosylate
TABLET;ORAL
DAIICHI SANKYO INC
10/18/2023

Use Classification

Human drugs -> Antithrombotic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2023-08-15

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